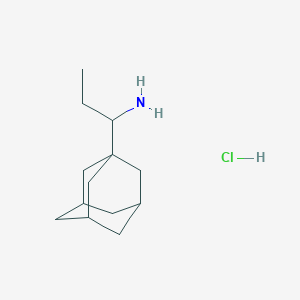
1-(1-adamantyl)propan-1-amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(1-adamantyl)propan-1-amine hydrochloride derivatives involves the Mannich reaction, a method demonstrating the compound's intricate production from adamantyl acetone, paraformaldehyde, and secondary amine hydrochlorides like diethylamine, dibenzylamine, and piperidine. This synthesis pathway underscores the versatility and reactivity of the adamantane moiety, allowing for the introduction of functional groups enhancing its chemical utility (Makarova, Moiseev, & Zemtsova, 2002).
Molecular Structure Analysis
The adamantane core of 1-(1-adamantyl)propan-1-amine hydrochloride is a key feature, providing a rigid and stable three-dimensional framework. This structural integrity is crucial for its interaction with various chemical entities. Crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrid derivatives reveals significant insights into the orientation of amino groups and the role of intra- and intermolecular interactions in stabilizing the crystal structure (El-Emam et al., 2020).
Applications De Recherche Scientifique
Pharmacological Potential in Neurodegenerative Diseases
A comprehensive analysis of adamantane derivatives, including amantadine and memantine, reveals their significant pharmacological potential in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The study highlights that certain adamantane derivatives, particularly 1-fluoro- and 1-phosphonic acid derivatives, exhibit superior efficacy against these diseases compared to well-known treatments. This suggests a promising avenue for further research in biochemistry, pharmacology, medicinal chemistry, and neurology, aiming to develop more effective treatments for neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Chemical Properties and Synthesis of Adamantylated Compounds
Research on the synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds has been systematized, showing a special interest in developing highly effective and selective drugs. The synthesis of adamantylated compounds, which was limited primarily to derivatives containing unsubstituted adamantane, has seen significant advancements, indicating promising prospects for the development of new drugs (Shokova & Kovalev, 2013).
Corrosion Inhibition by Carbohydrate Polymers
Carbohydrate polymers, including derivatives with adamantane scaffolds, have been explored for their potential as corrosion inhibitors for metal substrates. The study focuses on how the unique molecular and electronic structures of these polymers, alongside their macromolecular weights and chemical compositions, contribute to their efficacy as corrosion inhibitors. This has significant implications for material science, offering greener and more efficient approaches to metal protection (Umoren & Eduok, 2016).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
A review on the degradation of nitrogen-containing hazardous compounds, including amines and azo dyes, using advanced oxidation processes (AOPs) demonstrates the effectiveness of these methods in mineralizing resistant compounds. This research underscores the critical role of optimizing AOPs for the efficient degradation of recalcitrant nitrogen-containing compounds, highlighting the need for tailored approaches for specific effluents (Bhat & Gogate, 2021).
Memantine's Neurotransmitter System Effects
A study on the effects of 1,3-dimethyl-5-amino-adamantane (Memantine) on various neurotransmitter systems reveals its significant stimulatory impact on dopaminergic neurons, along with effects on noradrenaline, serotonin, and GABA neurons. This points to Memantine's potential beyond its dopaminomimetic action, differing from amantadine and suggesting a unique class of compounds for neurological studies (Maj, 1982).
Safety And Hazards
1-(1-Adamantyl)propan-1-amine Hydrochloride should be handled with care. Avoid contact with skin and eyes, and do not breathe dust . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . More detailed safety and hazards information can be found in the Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
1-(1-adamantyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-12H,2-8,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHFJMATUZCGPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-adamantyl)propan-1-amine Hydrochloride | |
CAS RN |
1483-12-1 |
Source


|
| Record name | 1-(adamantan-1-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


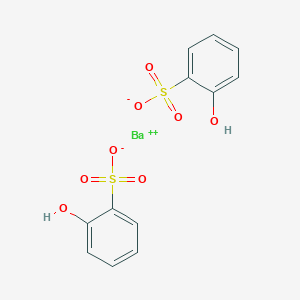

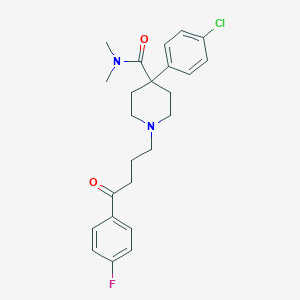
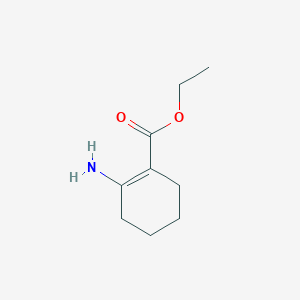
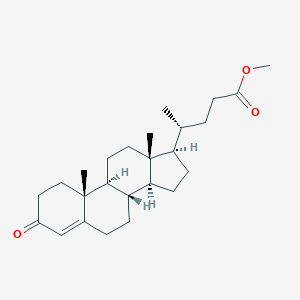
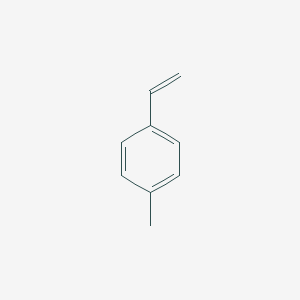
![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)


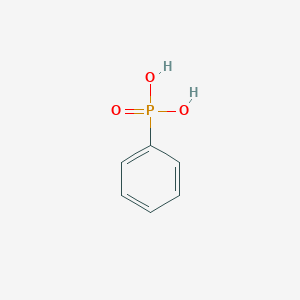
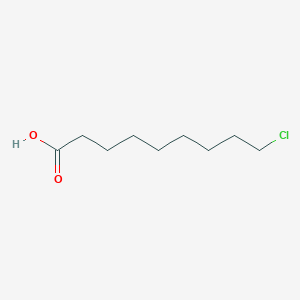

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)